O-[(1-Phenylethylidene)amino]serine
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Overview
Description
O-[(1-Phenylethylidene)amino]serine is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of serine, an amino acid that plays a crucial role in various biosynthetic pathways. This compound is known for its unique structure, which includes a phenylethylidene group attached to the amino group of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1-Phenylethylidene)amino]serine typically involves the reaction of serine with a phenylethylidene compound. One common method is the condensation reaction between serine and acetophenone, which forms the phenylethylidene group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-[(1-Phenylethylidene)amino]serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenylethylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
O-[(1-Phenylethylidene)amino]serine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of O-[(1-Phenylethylidene)amino]serine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Serine: A naturally occurring amino acid with a hydroxymethyl group.
Phenylalanine: An amino acid with a phenyl group attached to the amino group.
Tyrosine: An amino acid with a phenol group attached to the amino group.
Uniqueness
O-[(1-Phenylethylidene)amino]serine is unique due to its phenylethylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
CAS No. |
105581-11-1 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-3-(1-phenylethylideneamino)oxypropanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(9-5-3-2-4-6-9)13-16-7-10(12)11(14)15/h2-6,10H,7,12H2,1H3,(H,14,15) |
InChI Key |
DDVYCRYVRWPXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(C(=O)O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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